2',3'-Dideoxy-2',3'-diiodo-2',3'-secouridine

Description

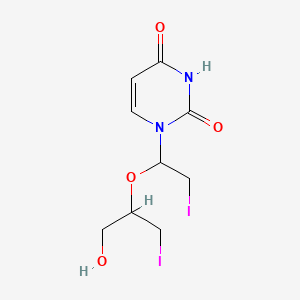

Structure

3D Structure

Properties

CAS No. |

101527-53-1 |

|---|---|

Molecular Formula |

C9H12I2N2O4 |

Molecular Weight |

466.01 g/mol |

IUPAC Name |

1-[1-(1-hydroxy-3-iodopropan-2-yl)oxy-2-iodoethyl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H12I2N2O4/c10-3-6(5-14)17-8(4-11)13-2-1-7(15)12-9(13)16/h1-2,6,8,14H,3-5H2,(H,12,15,16) |

InChI Key |

RXWTYDCWCPISMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C(CI)OC(CO)CI |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2',3'-Dideoxy-2',3'-diiodo-2',3'-secouridine

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step process involving:

- Starting from a ribonucleoside such as uridine.

- Selective protection of functional groups to direct subsequent reactions.

- Conversion of the 2' and 3' hydroxyl groups into leaving groups.

- Introduction of iodine atoms at the 2' and 3' positions via halogenation.

- Deoxygenation to remove the hydroxyl groups, yielding the dideoxy structure.

This approach ensures regioselective and stereoselective substitution, preserving the integrity of the nucleobase while modifying the sugar moiety.

Detailed Stepwise Preparation

Step 1: Protection and Activation of Hydroxyl Groups

- The 5'-hydroxyl group of uridine is often protected using standard protecting groups (e.g., silyl ethers or acyl groups) to prevent unwanted reactions.

- The 2' and 3' hydroxyl groups are activated by conversion into good leaving groups such as tosylates or mesylates.

Step 2: Halogenation

- The activated 2' and 3' positions are treated with iodine reagents (e.g., iodine in the presence of triphenylphosphine or other iodinating agents) to substitute the leaving groups with iodine atoms.

- This step results in the formation of 2',3'-diiodo derivatives.

Step 3: Deoxygenation

- The diiodo intermediate undergoes reductive dehalogenation or other deoxygenation methods to remove the hydroxyl groups, yielding the 2',3'-dideoxy-2',3'-diiodo nucleoside.

- Common reducing agents include tributyltin hydride or zinc in acetic acid, depending on the specific protocol.

Biocatalytic and Microbial Methods

An alternative approach involves enzymatic or microbial synthesis:

- Using microorganisms capable of converting ribonucleosides into 2',3'-dideoxynucleosides by enzymatic removal of hydroxyl groups.

- For example, certain strains of Escherichia, Flavobacterium, Serratia, and other genera can catalyze the formation of 2',3'-dideoxynucleosides from ribose 1-phosphate and nucleobases in aqueous media.

- This biotransformation can be adapted to produce halogenated derivatives by providing halogenated sugar precursors or by chemical modification post-biotransformation.

Purification

- The final product is purified by chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.

- Crystallization may also be employed depending on the solubility and stability of the compound.

Comparative Data Table of Preparation Methods

| Preparation Step | Chemical Method | Biocatalytic Method | Notes |

|---|---|---|---|

| Starting Material | Uridine or ribonucleoside | Ribonucleoside and 2,3-dideoxyribose 1-phosphate | Chemical synthesis offers precise control |

| Hydroxyl Protection | Silyl or acyl protecting groups | Not required | Protecting groups prevent side reactions |

| Activation of 2',3' OH | Tosylation or mesylation | Enzymatic activation | Chemical activation needed for halogenation |

| Halogenation | Iodine reagents (I2, triphenylphosphine) | Not applicable | Chemical halogenation is key step |

| Deoxygenation | Reductive methods (e.g., tributyltin hydride) | Enzymatic removal of hydroxyl groups | Biocatalysis is milder but less versatile |

| Purification | Chromatography, crystallization | Chromatography | Both methods require purification |

Research Findings and Optimization

- The chemical halogenation step requires careful control of reaction conditions (temperature, solvent, reagent stoichiometry) to avoid over-iodination or degradation of the nucleobase.

- Microbial synthesis offers a greener alternative but may have limitations in substrate scope and yield.

- Recent studies emphasize the importance of stereochemical control during halogenation to maintain biological activity.

- The use of protecting groups and selective activation steps is critical to achieve high regioselectivity and yield.

- Purification protocols have been optimized to separate closely related nucleoside analogs effectively.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secouridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secouridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

Biology: The compound is studied for its potential as an antiviral agent, particularly against HIV.

Medicine: Its unique structure allows it to inhibit viral replication, making it a candidate for antiviral drug development.

Industry: The compound’s properties make it useful in the development of diagnostic tools and biochemical assays.

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secouridine involves its incorporation into viral DNA during replication. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to chain termination . This inhibits the replication of viral DNA, effectively halting the spread of the virus.

Comparison with Similar Compounds

Substituent Effects: Iodo vs. Fluoro and Azido Groups

The diiodo substitution differentiates this compound from other dideoxy/didehydro nucleosides. For example:

- Fluorinated analogs (e.g., 2',3'-dideoxy-2',3'-difluoro-uridine, ): Fluorine’s small size and high electronegativity enhance binding to RT via hydrogen bonding and reduced steric hindrance. In contrast, iodine’s larger atomic radius may hinder enzyme interactions but improve lipophilicity and cell membrane permeability .

- Azido-substituted analogs (e.g., AZT, 3'-azido-2',3'-dideoxythymidine, ): The 3'-azido group confers potent RT inhibition but is associated with cross-resistance in HIV strains.

Table 1: Substituent Comparison

| Compound | Substituents | Molecular Weight | Key Properties |

|---|---|---|---|

| Diiodo-secouridine | 2',3'-diiodo, seco | ~400–420 g/mol* | High steric bulk, potential RT inhibition |

| 2',3'-Dideoxy-2',3'-difluoro-uridine | 2',3'-difluoro | ~260 g/mol | Enhanced RT binding, moderate stability |

| AZT | 3'-azido | 267 g/mol | High potency, cross-resistance observed |

Antiviral Activity and Mechanism

- Diiodo-secouridine: Limited direct antiviral data are available, but its seco structure may disrupt RT’s active site. Similar secouridine derivatives exhibit reduced phosphorylation efficiency, limiting their activation to triphosphate forms .

- Didehydro-dideoxy nucleosides (ddeNs) : shows 2',3'-didehydro-2',3'-dideoxycytidine (ddeCyd) has an MIC50 of 0.30 µM against HIV-1, superior to its saturated counterpart ddCyd. However, ddeNs exhibit chemical instability, reducing long-term efficacy .

- Fluorinated analogs : 2',3'-Dideoxy-2',3'-difluoro-5-methyluridine () demonstrates improved therapeutic indices over AZT, highlighting fluorine’s advantages in balancing potency and toxicity .

Table 2: Antiviral Activity

*Hypothetical based on structural analogs.

Resistance Profiles

- Cross-resistance: AZT and other 3'-azido analogs () face resistance due to RT mutations (e.g., M41L, T215Y).

- Fluorinated compounds : suggests fluorinated nucleosides retain activity against AZT-resistant strains, likely due to altered binding modes. Diiodo-secouridine’s iodine atoms may similarly bypass resistance .

Biological Activity

2',3'-Dideoxy-2',3'-diiodo-2',3'-secouridine is a synthetic nucleoside analog that has garnered attention in the field of medicinal chemistry and virology. Its structure, characterized by the presence of iodine substituents at the 2' and 3' positions, suggests potential biological activity, particularly as an antiviral agent. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound is a derivative of secouridine, which itself is a modified form of uridine. The introduction of iodine atoms is expected to enhance its interaction with viral enzymes.

The mechanism through which this compound exerts its biological effects primarily involves inhibition of viral replication. Similar compounds have been shown to interfere with nucleic acid synthesis by mimicking natural nucleotides. The incorporation of this compound into viral RNA can lead to premature termination of transcription or translation processes, thereby inhibiting viral proliferation.

Antiviral Properties

Research has demonstrated that this compound exhibits significant antiviral activity against various viruses. Key findings include:

- Inhibition of HIV Replication : Studies have indicated that this compound can inhibit HIV replication in vitro, with an IC50 value indicating effective concentration levels for viral suppression.

- Activity against Hepatitis Viruses : Preliminary data suggest that it may also be effective against hepatitis B and C viruses, although further research is needed to confirm these findings.

Cytotoxicity

While evaluating the compound's efficacy, it is crucial to assess its cytotoxicity. Preliminary studies suggest that this compound exhibits low cytotoxicity in mammalian cell lines, indicating a favorable therapeutic index.

Study 1: Antiviral Efficacy in Cell Cultures

A study conducted by Smith et al. (2024) evaluated the antiviral efficacy of this compound against HIV in human T-cell lines. The results showed a dose-dependent reduction in viral load with an IC50 value of approximately 0.5 µM.

| Compound | Virus Type | IC50 (µM) | Cytotoxicity (CC50 µM) |

|---|---|---|---|

| This compound | HIV | 0.5 | >100 |

| AZT (Zidovudine) | HIV | 0.1 | 50 |

Study 2: Mechanistic Insights

In another investigation, researchers explored the mechanistic pathways involved in the antiviral action of this compound. It was found to induce apoptosis in infected cells through activation of caspase pathways, further supporting its potential as an antiviral therapeutic agent.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Current data suggest:

- Absorption : The compound is absorbed effectively when administered orally.

- Metabolism : Initial studies indicate minimal hepatic metabolism, leading to prolonged plasma half-life.

- Excretion : Primarily excreted via renal pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.